(1,3-Dioxo-octahydro-isoindol-2-yl)-acetic acid
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Description
Synthesis Analysis
The synthesis of related compounds involves the use of bifunctional organocatalysts, as seen in the synthesis of 1,8-dioxooctahydroxanthenes using imidazol-1-yl-acetic acid under solvent-free conditions . This suggests that similar green chemistry approaches could potentially be applied to the synthesis of (1,3-Dioxo-octahydro-isoindol-2-yl)-acetic acid.
Molecular Structure Analysis
The molecular structure of related compounds has been determined using X-ray diffraction and quantum chemical calculations . For example, the charge density of (2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid was studied to understand the dynamics of the molecule and its intermolecular interactions . This indicates that a detailed molecular structure analysis of (1,3-Dioxo-octahydro-isoindol-2-yl)-acetic acid could reveal important information about its conformation and electron density.
Chemical Reactions Analysis
Organotin(IV) carboxylates based on similar amide carboxylic acids have been synthesized and characterized, showing that these compounds can form complex structures with interesting supramolecular organizations . This implies that (1,3-Dioxo-octahydro-isoindol-2-yl)-acetic acid could also participate in complex chemical reactions leading to novel structures with potential applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been characterized by various spectroscopic methods and structural studies . For instance, the novel compound 2-oxo-1,2-dihydropyridine-1-acetic acid was synthesized and its crystal structure was determined, revealing intermolecular hydrogen bonds forming a one-dimensional chain structure . This suggests that studying the physical and chemical properties of (1,3-Dioxo-octahydro-isoindol-2-yl)-acetic acid could uncover similar structural features and interactions.
Safety And Hazards
Sigma-Aldrich provides “(1,3-Dioxo-octahydro-isoindol-2-yl)-acetic acid” as part of a collection of rare and unique chemicals. The buyer assumes responsibility to confirm product identity and/or purity . All sales are final . For detailed safety and hazard information, it is recommended to refer to the product’s Material Safety Data Sheet (MSDS).
Future Directions
properties
IUPAC Name |
2-(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4/c12-8(13)5-11-9(14)6-3-1-2-4-7(6)10(11)15/h6-7H,1-5H2,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAXZNEUSTGLDHU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)C(=O)N(C2=O)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1,3-Dioxo-octahydro-isoindol-2-yl)-acetic acid |
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